1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-4-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-4-carboxylic acid involves multiple stepsThe piperidine ring is then attached, and finally, the carboxylic acid group is introduced . Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but studies suggest that it may influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Pipecolinic acid: Known for its use in peptide synthesis.
Piperidine derivatives: These compounds are widely used in drug discovery and have various pharmacological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H21N3O2 |
---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
1-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H21N3O2/c1-2-12-9-13(17-14(16-12)10-3-4-10)18-7-5-11(6-8-18)15(19)20/h9-11H,2-8H2,1H3,(H,19,20) |
InChI Key |
PPLYAFXMCDMWNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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